molecular formula C₃₀H₄₈N₈O₁₀ B1140776 Dipyridamole Mono-O-beta-D-glucuronide CAS No. 63912-02-7

Dipyridamole Mono-O-beta-D-glucuronide

カタログ番号: B1140776
CAS番号: 63912-02-7
分子量: 680.75
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dipyridamole Mono-O-beta-D-glucuronide is a derivative of Dipyridamole, a well-known phosphodiesterase and breast cancer resistance protein inhibitor. This compound is an O-glucuronide, which means it is a glucuronic acid conjugate of Dipyridamole. It is primarily used in scientific research to study its effects on various biological processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dipyridamole Mono-O-beta-D-glucuronide typically involves the glucuronidation of Dipyridamole. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

化学反応の分析

Types of Reactions

Dipyridamole Mono-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Cardiovascular Health

Dipyridamole Mono-O-beta-D-glucuronide plays a role in cardiovascular therapies, particularly as an antiplatelet agent. It is utilized in combination with other medications to enhance therapeutic efficacy in preventing thromboembolic events.

  • Case Study : A randomized clinical trial demonstrated that the combination of dipyridamole with aspirin significantly reduced the incidence of major cardiovascular events in patients undergoing coronary artery bypass grafting (CABG) .

Drug Transport Modulation

Research indicates that dipyridamole can inhibit nucleoside transporters, affecting the pharmacokinetics of various drugs. This property is particularly relevant in cancer therapy where modulating drug absorption can enhance therapeutic outcomes.

  • Study Findings : In vitro studies have shown that dipyridamole increases the accumulation of zidovudine in cells by inhibiting drug transporters, suggesting potential applications in enhancing the efficacy of antiviral therapies .

Antiviral Therapy Enhancement

Due to its ability to modulate drug transport mechanisms, this compound may be beneficial in enhancing the effectiveness of antiviral drugs, particularly those used in HIV treatment.

  • Example Application : The use of dipyridamole as an adjunct therapy has been explored to improve the bioavailability and efficacy of nucleoside analogs .

Comparative Data Table

Application AreaMechanism of ActionClinical Evidence
Cardiovascular HealthAntiplatelet activityReduced major cardiovascular events post-CABG
Drug Transport ModulationInhibition of nucleoside transportersIncreased zidovudine accumulation in cell studies
Antiviral Therapy EnhancementModulation of drug absorption and efficacyImproved bioavailability for antiviral drugs

作用機序

Dipyridamole Mono-O-beta-D-glucuronide exerts its effects by inhibiting phosphodiesterase and breast cancer resistance protein. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn inhibits platelet aggregation and promotes vasodilation. The compound also affects the metabolism of adenosine, enhancing its antiaggregating action .

類似化合物との比較

Similar Compounds

Uniqueness

Dipyridamole Mono-O-beta-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying drug metabolism and detoxification processes .

生物活性

Dipyridamole Mono-O-beta-D-glucuronide is a significant metabolite of dipyridamole, a compound widely recognized for its pharmacological properties, particularly as a phosphodiesterase inhibitor. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Overview of Dipyridamole and Its Metabolite

Dipyridamole is primarily used to prevent thromboembolism and has been shown to enhance tissue perfusion and inhibit platelet aggregation. The mono-glucuronide form, this compound, arises from the glucuronidation process, which typically enhances the solubility and bioavailability of drugs.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Phosphodiesterase : Like its parent compound, it inhibits phosphodiesterase V, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This elevation contributes to vasodilation and anti-aggregating effects on platelets.
  • Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in inflammation and cellular growth, potentially offering therapeutic benefits in conditions like cardiovascular diseases and diabetes.

Cardiovascular Effects

Research indicates that this compound retains many cardiovascular benefits associated with dipyridamole. It has been studied for its potential in managing conditions such as:

  • Angina Pectoris : The compound's ability to improve myocardial perfusion makes it a candidate for treating angina by enhancing blood flow during ischemic episodes .
  • Thromboembolic Disorders : Its anti-platelet aggregation properties are beneficial in preventing thrombus formation post-surgery or during high-risk cardiovascular events .

Case Studies

  • Myocardial Perfusion Improvement : A study involving patients with sarcoidosis demonstrated that administration of dipyridamole improved thallium-201 myocardial scan defects, suggesting enhanced myocardial perfusion due to the compound's vasodilatory effects .
  • Impact on Glucuronidation Pathways : Research has shown that while dipyridamole does not significantly affect the glucuronidation of other compounds like naringenin when administered alone, it can influence drug metabolism when combined with other inhibitors .

Comparative Analysis with Related Compounds

CompoundMechanism of ActionUnique Features
Dipyridamole Phosphodiesterase V inhibitorParent compound with extensive clinical use
This compound Inhibits phosphodiesterase; enhances solubilityImproved pharmacokinetics due to glucuronidation
Dipyridamole Di-O-beta-D-glucuronide Similar to mono-glucuronide but with enhanced effectsDual glucuronide moieties for increased stability

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Dipyridamole Mono-O-beta-D-glucuronide in biological matrices?

Methodological Answer: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is the gold standard. Key parameters include:

  • Mobile Phase: Methanol/water with 0.1% formic acid for optimal ionization.
  • Runtime: <10 minutes for high-throughput analysis.
  • Sensitivity: Lower detection limit of 0.1 ng/mL in plasma.
  • Validation: Precision (RSD <5%), accuracy (90–110% recovery), and linearity (R² >0.995) across 1–1000 ng/mL . Note: Solid-phase extraction (SPE) is recommended for sample cleanup to minimize matrix effects.

Q. How is this compound synthesized in vitro for research use?

Methodological Answer: Use recombinant uridine diphosphate-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A subfamily) coupled with a UDP-glucuronic acid (UDP-GA) regeneration system:

  • Enzyme System: UGT73F15 (from Glycyrrhiza uralensis) shows high activity for glucuronidation .
  • Regeneration Module: Combine UDP-glucose dehydrogenase and NAD+ to recycle UDP-GA, achieving >80% yield .
  • Optimization: Maintain pH 7.4 and 37°C with 2 mM Mg²⁺ for enzyme stability.

Advanced Research Questions

Q. How do UGT enzyme polymorphisms or inducer co-administration affect this compound pharmacokinetics?

Methodological Answer:

  • UGT Induction: Rifampicin (a UGT inducer) reduces dipyridamole exposure by 30–40% in vitro. Use human hepatocyte models to quantify UGT1A1/1A9 activity via LC-MS/MS .
  • Polymorphism Screening: Genotype patient-derived microsomes for UGT1A1*28 alleles, which correlate with 50% lower glucuronidation rates. Adjust dosing in clinical trials using population pharmacokinetic modeling .

Q. What experimental models best evaluate the neuropharmacological effects of this compound?

Methodological Answer:

  • In Vitro: Human microglial cell cultures stimulated with lipopolysaccharide (LPS) to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Dipyridamole glucuronide shows IC₅₀ of 10 μM for microglial inhibition .
  • In Vivo: Murine experimental autoimmune encephalomyelitis (EAE) models. Administer 25 mg/kg/day orally; assess clinical scores, microglial activation (Iba1 immunohistochemistry), and cytokine levels in cerebrospinal fluid .

Q. How can researchers resolve contradictions in the efficacy of Dipyridamole combination therapies (e.g., with aspirin)?

Methodological Answer:

  • Meta-Analysis Framework: Follow PRISMA guidelines to pool data from trials (e.g., 135,000 patients in Antithrombotic Trialists’ Collaboration). Stratify by dose (aspirin 75–150 mg/day) and endpoint (stroke vs. myocardial infarction). Dipyridamole + aspirin shows no added benefit over aspirin alone (OR 0.98, 95% CI 0.91–1.05) .
  • Mechanistic Studies: Use platelet aggregation assays (arachidonic acid-induced) to test synergy. Dipyridamole glucuronide’s PDE inhibition may offset aspirin’s COX-1 effects in certain subpopulations .

Q. Key Recommendations for Researchers

  • Avoid Pitfalls: Use deuterated internal standards (e.g., dipyridamole-d6) to correct matrix effects in LC-MS .
  • Translational Studies: Combine microglial activation markers (e.g., CX3CR1) with pharmacokinetic data to assess blood-brain barrier penetration .

Reviewers: Dr. Ramya Kuber (Analytical Chemistry), Prof. Jiao Li (Enzyme Engineering)
Last Updated: 2025-03-06
Conflict of Interest: None declared.

特性

IUPAC Name

(3R,4R,5R,6S)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N8O10/c39-15-11-37(12-16-40)29-31-19-20(25(33-29)35-7-3-1-4-8-35)32-30(34-26(19)36-9-5-2-6-10-36)38(13-17-41)14-18-47-28-23(44)21(42)22(43)24(48-28)27(45)46/h21-24,28,39-44H,1-18H2,(H,45,46)/t21-,22-,23-,24?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINLJWRYFLLHGA-LGVHZZHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCOC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675872
Record name 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63912-02-7
Record name 2-[{6-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino]ethyl (5xi)-beta-L-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。